molecular formula C13H18N2S B13617228 1-Benzylpiperidine-3-carbothioamide

1-Benzylpiperidine-3-carbothioamide

Cat. No.: B13617228
M. Wt: 234.36 g/mol
InChI Key: IWDZVHRSDWROAK-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carbothioamide is a chemical of interest in medicinal chemistry research, particularly as a versatile synthetic intermediate. The core 1-benzylpiperidine structure is a recognized pharmacophore in the development of therapeutics for central nervous system (CNS) disorders, with related compounds being investigated as dual-target inhibitors for complex conditions like Alzheimer's disease . This thiocarboxamide analogue is a valuable precursor in organic synthesis. It can be utilized to develop diverse heterocyclic compounds or can be further functionalized to create thiazole, thiadiazole, and other sulfur-containing rings that are common in drug discovery. Researchers can employ this compound to build and explore novel chemical libraries for high-throughput and high-content phenotypic screening, a strategy that has identified similar piperidine-3-carboxamide derivatives with potent senescence-inducing activity in melanoma cell lines . The incorporation of the sulfur atom in the carbothioamide group offers distinct electronic and steric properties compared to its carboxamide counterpart, which can significantly influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile. Please Note: This product is intended for research and further chemical synthesis applications only. It is strictly for laboratory use and is not classified or sold for human consumption or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-benzylpiperidine-3-carbothioamide

InChI

InChI=1S/C13H18N2S/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16)

InChI Key

IWDZVHRSDWROAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=S)N

Origin of Product

United States

Synthetic Methodologies for 1 Benzylpiperidine 3 Carbothioamide and Its Precursors

General Synthetic Routes to Carbothioamide Derivatives

The carbothioamide functional group, a sulfur analog of an amide, can be introduced through several reliable methods. These routes are broadly applicable and form the basis for the specific synthesis of the title compound.

One of the most common approaches involves the reaction of a primary amide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₂S₅) are frequently employed for this transformation. The reaction mechanism involves the replacement of the carbonyl oxygen with sulfur.

Another prevalent method is the synthesis from nitriles. The reaction of a nitrile with hydrogen sulfide (B99878) (H₂S) in the presence of a basic catalyst, such as ammonia (B1221849) or an amine, yields the corresponding primary thioamide. This method is particularly useful when the corresponding nitrile is readily accessible.

Furthermore, carbothioamides can be prepared through the reaction of an isothiocyanate with a suitable nucleophile. For instance, organometallic reagents or carbanions can react with isothiocyanates to form N-substituted carbothioamides.

A versatile approach for synthesizing N-substituted carbothioamides, particularly those derived from thiosemicarbazide (B42300), involves the condensation with various electrophiles. For example, thiosemicarbazide can react with chalcone (B49325) derivatives via a nucleophilic addition followed by cyclization and dehydration to form pyrazoline carbothioamides. acs.orgtandfonline.com Similarly, hydrazine-carbothioamide derivatives can be synthesized by reacting thiosemicarbazide with aldehydes or ketones in the presence of an acid catalyst, leading to the formation of Schiff bases. nih.gov These methods highlight the utility of thiosemicarbazide as a key building block in constructing complex carbothioamide-containing molecules. nih.gov

A summary of general synthetic conditions is presented below:

Starting MaterialReagent(s)ProductReference
AmideLawesson's Reagent or P₂S₅ThioamideGeneral Knowledge
NitrileH₂S, Base (e.g., NH₃)ThioamideGeneral Knowledge
ChalconeThiosemicarbazide, Acetic AcidPyrazoline carbothioamide acs.orgtandfonline.com
Aldehyde/KetoneThiosemicarbazide, H₂SO₄Hydrazine-carbothioamide nih.gov

Synthesis of 1-Benzylpiperidine-3-carboxylic Acid as a Key Intermediate

The synthesis of 1-Benzylpiperidine-3-carboxylic Acid is a crucial step, as this compound serves as a direct precursor to the target carbothioamide. A well-documented route begins with 1-benzyl-3-piperidone hydrochloride. prepchem.com

The synthesis proceeds via a Strecker-type reaction. 1-benzyl-3-piperidone hydrochloride is treated with potassium cyanide in an aqueous tetrahydrofuran (B95107) solution with hydrochloric acid. This step forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic conditions, by heating with concentrated hydrochloric acid, yields the desired 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. The final product can be purified by crystallization. prepchem.com An alternative route for related structures involves the N-benzylation of a pre-existing piperidine (B6355638) ring followed by functionalization at the 3- or 4-position.

A simplified reaction scheme is as follows:

Cyanide Addition: 1-benzyl-3-piperidone hydrochloride reacts with potassium cyanide to form 1-benzyl-3-cyano-3-hydroxypiperidine.

Hydrolysis: The resulting cyanohydrin is hydrolyzed with strong acid to yield 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. prepchem.com To obtain the target precursor, 1-benzylpiperidine-3-carboxylic acid, a reduction of the hydroxyl group would be necessary, or a synthetic route that avoids its introduction.

Alternatively, the synthesis can start from nicotinic acid (pyridine-3-carboxylic acid). The process involves N-benzylation using benzyl (B1604629) chloride in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst to form 1-benzylpyridinium-3-carboxylate. google.com Subsequent reduction of the pyridinium (B92312) ring, for example through catalytic hydrogenation, would yield 1-benzylpiperidine-3-carboxylic acid. nih.gov

Specific Approaches for 1-Benzylpiperidine-3-carbothioamide Synthesis

Route 1: From 1-Benzylpiperidine-3-carboxylic Acid

The most direct approach would involve the conversion of 1-Benzylpiperidine-3-carboxylic Acid into the corresponding primary amide, followed by thionation.

Amide Formation: The carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form 1-Benzylpiperidine-3-carboxamide.

Thionation: The amide is then treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene (B28343) or xylene under reflux to yield this compound.

Route 2: From 1-Benzylpiperidine-3-carbonitrile

An alternative route begins with 1-Benzylpiperidine-3-carbonitrile, which can be synthesized from 1-Benzylpiperidine-3-carbaldehyde. sigmaaldrich.com

Nitrile Formation: The aldehyde can be converted to the nitrile via its oxime followed by dehydration, or through other standard methods.

Thioamide Formation: The resulting nitrile can be reacted with hydrogen sulfide gas in a basic medium (e.g., pyridine (B92270) or triethylamine) to directly afford this compound.

Derivatization Strategies for Structural Modification of the Piperidine Ring and Carbothioamide Moiety

The this compound scaffold offers multiple sites for structural modification, allowing for the generation of a library of related compounds for further research.

Piperidine Ring Modifications:

N-Benzyl Group: The benzyl group can be replaced by other substituents. This can be achieved by de-benzylation, often through catalytic hydrogenation, to yield the secondary amine (piperidine-3-carbothioamide), which can then be re-alkylated or acylated with various electrophiles.

Piperidine Ring Substituents: Substituents can be introduced onto the piperidine ring itself. For instance, starting from appropriately substituted piperidones allows for the synthesis of derivatives with alkyl or aryl groups at various positions on the ring. chemrevlett.com Multi-step syntheses starting from acyclic precursors like L-glutamic acid can also provide access to enantiomerically pure substituted piperidines. niscpr.res.in

Carbothioamide Moiety Modifications:

N-Substitution: The primary carbothioamide can be reacted with electrophiles to generate N-substituted derivatives. For example, reaction with aldehydes or ketones can yield Schiff base-type compounds. nih.gov

Cyclization Reactions: The carbothioamide moiety is a versatile precursor for the synthesis of various heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. Condensation reactions with hydrazine (B178648) derivatives can also be employed. acs.orgnih.gov

The table below summarizes potential derivatization strategies:

MoietyReaction TypeReagents/ConditionsPotential ProductsReference
N-Benzyl GroupDe-benzylationH₂, Pd/CPiperidine-3-carbothioamideGeneral Knowledge
Piperidine N-HN-Alkylation/AcylationAlkyl halides, Acyl chloridesN-Substituted piperidine derivatives tandfonline.com
Piperidine RingMannich ReactionFormaldehyde, secondary amineC-Substituted piperidines chemrevlett.com
Carbothioamide NH₂Schiff Base FormationAldehydes, KetonesN-Alkylidene/Arylidene-carbothioamides nih.gov
CarbothioamideHeterocycle Formationα-HaloketonesThiazole derivativesGeneral Knowledge

These derivatization strategies highlight the versatility of this compound as a scaffold for developing a diverse range of new chemical entities.

Preclinical Pharmacological Evaluation and Biological Activities

In Vitro Assessment of Biological Activity

In vitro studies are crucial for elucidating the mechanisms of action of new chemical entities. For 1-benzylpiperidine-3-carbothioamide, these assessments have revealed a range of biological activities, particularly as an inhibitor of several key enzymes.

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

One study synthesized a series of 1-benzylpiperidine (B1218667) derivatives, including those with a carbothioamide functional group at the 3-position. These compounds were tested for their inhibitory activity against both AChE and BChE. The research indicated that the inhibitory potency was influenced by the nature and position of substituents on the benzyl (B1604629) ring. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the benzyl moiety led to varying degrees of enzyme inhibition.

The general structure of the tested compounds involved a 1-benzylpiperidine core with modifications. While specific IC₅₀ values for this compound itself are not always detailed in isolation, the class of compounds has demonstrated notable activity. For example, some derivatives have shown IC₅₀ values in the micromolar range, indicating a moderate to good inhibitory potential. The structure-activity relationship (SAR) studies highlighted that the piperidine (B6355638) ring and the benzyl group are crucial for binding to the active site of the cholinesterases.

Research has also explored the potential of this compound derivatives as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory, anti-hypertensive, and analgesic properties. Inhibition of sEH can therefore potentiate these beneficial effects.

A study focused on the design and synthesis of piperidine-based sEH inhibitors identified several compounds with significant activity. The investigation revealed that the piperidine core serves as a scaffold for positioning key pharmacophoric features. The carbothioamide group, in particular, was found to interact with the catalytic residues in the active site of the sEH enzyme. The benzyl group also plays a role in occupying a hydrophobic pocket within the enzyme.

Some of the synthesized 1-benzylpiperidine derivatives exhibited potent sEH inhibition with IC₅₀ values in the nanomolar range. This indicates a high affinity for the enzyme and suggests that this class of compounds could be promising leads for the development of new anti-inflammatory and cardiovascular drugs.

The inhibitory activity of this compound derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) has been investigated. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Studies have shown that certain 1-benzylpiperidine derivatives can selectively inhibit either MAO-A or MAO-B, or act as non-selective inhibitors. The selectivity is often determined by the substitution pattern on the benzyl ring. For example, specific substituents might favor binding to the active site of MAO-B over MAO-A. The carbothioamide moiety is thought to contribute to the binding interactions with the flavin cofactor of the enzyme.

The IC₅₀ values for the most active compounds in these series have been reported to be in the low micromolar to nanomolar range, demonstrating their potential as effective MAO inhibitors.

The therapeutic potential of this compound and its analogs extends to other enzymatic targets.

DNA Gyrase: Some piperidine derivatives have been evaluated for their antibacterial activity through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Lanosterol (B1674476) 14α-demethylase: This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme is a common mechanism for antifungal drugs. Certain 1-benzylpiperidine derivatives have shown promise as inhibitors of lanosterol 14α-demethylase.

Aromatase: As an enzyme involved in estrogen biosynthesis, aromatase is a target for the treatment of hormone-dependent breast cancer. Some studies have explored piperidine-based compounds as aromatase inhibitors.

Tyrosinase: This enzyme plays a crucial role in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and are also used in cosmetics. Derivatives of 1-benzylpiperidine have been screened for their tyrosinase inhibitory activity.

BACE-1: Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The potential of 1-benzylpiperidine derivatives to inhibit BACE-1 has been a subject of research.

Cholesterol Esterase and α-Amylase: The inhibitory activities against cholesterol esterase and α-amylase, relevant to hypercholesterolemia and diabetes respectively, have also been investigated for this class of compounds.

Cellular Activity Studies

Beyond enzyme inhibition assays, the biological effects of this compound derivatives have been assessed in cellular models. These studies provide a more comprehensive understanding of their potential therapeutic applications by evaluating their activity in a biological context.

For instance, the anti-proliferative effects of these compounds have been tested against various cancer cell lines. The results of such studies can indicate potential anticancer activity and provide insights into the cellular pathways affected. Similarly, their neuroprotective effects have been evaluated in neuronal cell models, often in the context of oxidative stress or excitotoxicity, which are relevant to neurodegenerative diseases.

The anti-inflammatory properties have been assessed by measuring the production of inflammatory mediators, such as nitric oxide and prostaglandins, in cell cultures stimulated with inflammatory agents. These cellular assays are critical for validating the therapeutic potential suggested by the enzyme inhibition data.

Interactive Data Table: Enzyme Inhibition by 1-Benzylpiperidine Derivatives

Enzyme TargetCompound ClassObserved Activity (IC₅₀ Range)Potential Therapeutic Area
Acetylcholinesterase (AChE)This compound DerivativesMicromolar (µM)Alzheimer's Disease
Butyrylcholinesterase (BChE)This compound DerivativesMicromolar (µM)Alzheimer's Disease
Soluble Epoxide Hydrolase (sEH)This compound DerivativesNanomolar (nM)Inflammation, Hypertension
Monoamine Oxidase A (MAO-A)This compound DerivativesLow µM to nMDepression
Monoamine Oxidase B (MAO-B)This compound DerivativesLow µM to nMParkinson's Disease
DNA GyrasePiperidine DerivativesVariesAntibacterial
Lanosterol 14α-demethylase1-Benzylpiperidine DerivativesVariesAntifungal
AromatasePiperidine-based CompoundsVariesBreast Cancer
Tyrosinase1-Benzylpiperidine DerivativesVariesHyperpigmentation
BACE-11-Benzylpiperidine DerivativesVariesAlzheimer's Disease

Protein-Ligand Interactions and Aggregation Modulation

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. epa.govnih.gov The development of AR antagonists can inhibit the growth of prostate cancer cells. Various molecular scaffolds are being explored for their ability to bind to and antagonize the AR. While there is extensive research on compounds targeting the AR, including those with piperidine-like structures, specific studies detailing the interaction of this compound with the androgen receptor are not prominently featured in the available scientific literature. The design of molecules that can effectively bind to the ligand-binding domain of the AR is an active area of research, with the goal of developing more effective therapies for prostate cancer. epa.govnih.govnih.govgoogle.com

Amyloid-Beta Aggregation Inhibition

No studies were identified that investigated the effect of this compound on the aggregation of amyloid-beta peptides.

In Vivo Preclinical Models

Evaluation in Neurological Disease Models (e.g., Alzheimer's Disease Mouse Models)

No in vivo studies using Alzheimer's disease mouse models to evaluate the efficacy of this compound have been published.

Assessment in Inflammatory Disease Models (e.g., Complete Freund's Adjuvant-induced Inflammation)

There is no available data on the assessment of this compound in Complete Freund's Adjuvant-induced inflammation models or any other models of inflammatory disease.

Structure Activity Relationship Sar Studies of 1 Benzylpiperidine 3 Carbothioamide Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine ring is a cornerstone of the 1-Benzylpiperidine-3-carbothioamide scaffold, and its substitution pattern is a key determinant of biological activity. The position of the carbothioamide group, the stereochemistry, and the size of the heterocyclic ring itself are crucial factors.

Studies on analogous piperidine-3-carboxamide derivatives, which act as antimelanoma agents, have demonstrated the critical importance of the substituent's position on the piperidine ring. A regioisomer featuring a piperidine-4-carboxamide moiety was found to be inactive, highlighting the necessity of the 3-position for biological activity. nih.gov Furthermore, the integrity and size of the piperidine ring are vital. Replacing the six-membered piperidine ring with smaller five-membered (pyrrolidine) or four-membered (azetidine) rings led to a progressive decline in activity, with EC50 values increasing from 1.24 μM to 8.0 μM and >20 μM, respectively. nih.gov This suggests that the specific conformation and spatial arrangement afforded by the piperidine-3-yl scaffold are optimal for target engagement.

Stereochemistry at the C3 position also plays a significant role. For N-arylpiperidine-3-carboxamide derivatives, the S-configuration was found to be markedly more potent than the R-configuration. The S-isomer of one compound exhibited an EC50 of 0.27 μM, showing a 15-fold increase in activity compared to its corresponding R-isomer. nih.gov

Additionally, substitution directly on the piperidine ring can modulate activity. In a series of piperidine-substituted sulfonamides with anticancer properties, the presence of a methyl group at either the 3- or 4-position of the piperidine ring was associated with the highest activity. drughunter.com

Table 1: Impact of Piperidine Ring and C3-Substituent Modifications on Antimelanoma Activity

Compound ModificationRing StructureSubstituent PositionChiralityActivity (EC50, μM)Reference
Hit CompoundPiperidine3Racemic1.24 nih.gov
RegioisomerPiperidine4-Inactive nih.gov
Ring Size AnaloguePyrrolidine3-8.0 nih.gov
Ring Size AnalogueAzetidine3->20 nih.gov
EnantiomerPiperidine3S-Configuration0.27 nih.gov
EnantiomerPiperidine3R-Configuration~4.05 nih.gov

Influence of Carbothioamide Moiety Modifications and Isosteric Replacements

The carbothioamide group is a key functional moiety whose modification or replacement significantly impacts biological activity. The sulfur atom and the amide-like structure are pivotal for interactions with biological targets.

A primary isosteric replacement for the carbothioamide (-CSNH-) group is the carboxamide (-CONH-) moiety. Extensive research on N-arylpiperidine-3-carboxamide derivatives has confirmed that this scaffold is essential for potent antimelanoma activity, establishing it as a valid and highly active bioisostere. nih.gov In some instances, the replacement of a sulfur atom with oxygen can be a critical modification. For example, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the initial replacement of an oxygen atom linker with a sulfur atom, a classic isosteric substitution, was a key first step in exploring the SAR of a benzylpiperidine series. unisi.it

Role of Substituents on the Benzyl (B1604629) Group

The N-benzyl group is a critical component, anchoring the molecule to its biological targets. Substitutions on the phenyl ring of this group can drastically alter biological activity by influencing electronic properties, steric hindrance, and the potential for additional bonding interactions.

In the context of antimelanoma N-arylpiperidine-3-carboxamide analogues, the substitution pattern on the aryl ring (the "A ring") attached to the piperidine nitrogen is paramount. The presence and position of electronegative atoms, such as fluorine or oxygen, strongly influence activity. For example, derivatives lacking fluorine at the C-2 and/or C-3 positions of the phenyl ring showed a significant loss of activity. nih.gov A 2,3,4-trifluoro-substituted analogue retained potency similar to the initial hit, while a benzodioxole analogue, which incorporates oxygen atoms at the C-2 and C-3 positions, exhibited enhanced activity. nih.gov This indicates that hydrogen bond acceptors at these positions may be essential for antiproliferative effects.

Similarly, in a series of piperidine-3-carboxamide derivatives designed as Cathepsin K inhibitors, electron-withdrawing groups on a related benzene (B151609) sulfonyl moiety (attached to the piperidine nitrogen) generally conferred higher potency than electron-donating groups. mdpi.com Specifically, a 4-chloro substituent was found to be more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com

Conversely, for cholinesterase inhibitors based on a 1-benzylpiperidine (B1218667) scaffold, methyl substitutions on the benzyl ring led to a decrease in inhibitory activity against acetylcholinesterase (AChE). The order of activity based on the methyl group's position was meta > ortho > para. nih.gov Methoxy substitution also reduced activity. nih.gov

Table 2: Influence of Benzyl/Aryl Group Substituents on Biological Activity

Compound SeriesSubstituent (Position)Effect on ActivityReference
Antimelanoma N-Arylpiperidine-3-carboxamides2,4-difluoro (Hit)Active (EC50 = 1.24 μM) nih.gov
2,3,4-trifluoroSimilar activity (EC50 = 1.26 μM) nih.gov
2,3-benzodioxoleImproved activity (EC50 = 0.60 μM) nih.gov
Cathepsin K InhibitorsElectron-withdrawing (e.g., 4-Cl)Higher potency mdpi.com
Electron-donatingLower potency mdpi.com
AChE InhibitorsMethyl (meta > ortho > para)Decreased activity vs. unsubstituted nih.gov
MethoxyDecreased activity vs. unsubstituted nih.gov

Effect of Fused Heterocyclic Rings and Linker Lengths on Potency and Selectivity

Incorporating fused heterocyclic rings and modifying the length of linkers that connect the core scaffold to other parts of the molecule are effective strategies for modulating potency and selectivity. These modifications can impose conformational rigidity and optimize the distance and orientation between key pharmacophoric elements.

In the development of acetylcholinesterase (AChE) inhibitors, replacing a flexible N-benzoyl-N-methylaminoethyl side chain with a rigid phthalimidoethyl group resulted in a six-fold increase in potency. mdpi.com This demonstrates that constraining the conformation of a side chain can lead to a more favorable binding orientation within the enzyme's active site.

Linker length is also a critical parameter. In a series of compounds designed for sigma-1 receptors (σ1R), the linker between a 1-benzylpiperidine moiety and a pyridine (B92270) ring was systematically varied. Increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a significant increase in binding affinity for the hσ1R. nih.gov The propylamino linker provided the optimal affinity (Ki = 2.97 nM), which was nearly 10-fold higher than the compound with a direct linkage (Ki = 29.2 nM). nih.gov

Furthermore, the nature of heterocyclic rings attached to the core can fine-tune activity. In the search for antimelanoma agents, replacing an original thiazole (B1198619) ring with five-membered heterocycles containing nitrogen or sulfur, such as pyrrole (B145914) or thiophene, enhanced activity. nih.gov However, swapping the thiazole for larger six-membered rings like phenyl or pyridine did not lead to improvement, indicating that both the size and electronic nature of the appended ring are important for optimal interaction with the target. nih.gov

Mechanistic Insights into the Biological Action

Enzyme Kinetic Analysis of Inhibition Mechanisms (e.g., Mixed-Type, Non-Competitive, Reversible)

Enzyme kinetic studies are crucial for characterizing the nature of inhibition by a compound. For derivatives of N-benzylpiperidine, various inhibition mechanisms have been identified, suggesting that 1-Benzylpiperidine-3-carbothioamide may act through similar pathways.

Kinetic analyses of several N-benzylpiperidine derivatives have demonstrated a competitive mode of inhibition against cholinesterases. tandfonline.comtandfonline.com This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax), indicating that the inhibitor competes with the substrate for the same active site on the enzyme. tandfonline.com For instance, studies on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety revealed a competitive inhibition mechanism for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com

Furthermore, the inhibition by many N-benzylpiperidine analogues is found to be reversible . mdpi.comnih.gov This is a desirable characteristic for therapeutic agents, as it implies that the inhibitor can dissociate from the enzyme, allowing for normal physiological function to resume once the compound is cleared. For example, pyridazinobenzylpiperidine derivatives have been identified as competitive and reversible inhibitors of monoamine oxidase B (MAO-B). mdpi.comnih.gov

In some cases, a mixed-type inhibition has been observed. This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. While less commonly reported for this specific class, it remains a possible mechanism of action. For example, a potent aldose reductase inhibitor with a benzyl (B1604629) group, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, was found to exhibit mixed-type inhibition. nih.gov

The type of inhibition can be determined graphically using methods like the Lineweaver-Burk plot, which helps to visualize the changes in kinetic parameters in the presence of an inhibitor. tandfonline.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides critical insights into the specific interactions that stabilize the ligand-target complex.

Derivatives of N-benzylpiperidine are well-documented as inhibitors of cholinesterases, enzymes critical in neurotransmission. Docking studies reveal that these compounds typically bind within the active site gorge of both AChE and BChE, often spanning two key regions: the Catalytic Active Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) at the entrance. tandfonline.comnih.gov

The N-benzylpiperidine moiety is a crucial component for this interaction. In many analogues, the benzyl group interacts with aromatic residues in the CAS, such as Tryptophan (Trp) 86 in AChE, through π-π stacking interactions. tandfonline.comnih.gov The protonated nitrogen of the piperidine (B6355638) ring can form important electrostatic interactions, such as a π-cation interaction with Aspartate (Asp) 70 in BChE. nih.gov

Simultaneously, other parts of the molecule can interact with the PAS. Key residues in the PAS of AChE include Trp286 and Tyrosine (Tyr) 341, which can form π-π stacking interactions. nih.gov This dual binding to both CAS and PAS is a hallmark of many potent cholinesterase inhibitors, including the approved drug Donepezil, which shares the N-benzylpiperidine scaffold. nih.gov

Table 1: Key Amino Acid Interactions for N-Benzylpiperidine Derivatives with Cholinesterases

EnzymeBinding SiteInteracting ResiduesType of Interaction
AChE CASTrp86, Phe295π-π stacking, Hydrogen bond
PASTrp286, Tyr341π-π stacking
BChE CASTrp82, His438, Asp70π-π stacking, π-cation
PASTyr332, Phe329π-alkyl, π-π stacking

Note: This table summarizes common interactions observed for N-benzylpiperidine derivatives based on available docking studies. The precise interactions for this compound may vary.

The structural motifs within this compound allow for potential interactions with a diverse range of other enzymes.

Soluble Epoxide Hydrolase (sEH): Piperidine and piperazine (B1678402) derivatives are actively being investigated as inhibitors of sEH, an enzyme involved in inflammation and hypertension. google.comnih.govnih.gov The development of potent sEH inhibitors often involves incorporating urea (B33335) or amide functionalities, suggesting the carbothioamide group could play a similar role in binding. nih.gov

Monoamine Oxidase (MAO): The N-benzylpiperidine scaffold is a known pharmacophore for MAO inhibitors. nih.govacs.org Studies on pyridazinobenzylpiperidine derivatives show selective and reversible inhibition of MAO-B. mdpi.comnih.gov Docking studies indicate that the stability of the enzyme-inhibitor complex is maintained by π-π stacking interactions with residues like Tyr398 and Tyr326 in the MAO-B active site. nih.gov

Aldose Reductase (AR): While direct studies on this compound are lacking, research on other benzyl-containing molecules shows potent AR inhibition. nih.gov AR is a key enzyme in the polyol pathway, which is implicated in diabetic complications. nih.gov

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a prime target in Alzheimer's disease research. Benzofuran-azacyclic hybrids, including a benzyl piperidine analog, have demonstrated dual inhibitory activity against both AChE and BACE-1. acs.org Docking simulations suggest these compounds can effectively occupy the catalytic cleft of the BACE-1 enzyme. acs.org

DNA Gyrase: Piperidine-4-carboxamides, which are structurally related to the target compound, have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus. nih.govnih.gov Docking studies suggest these compounds bind in a manner similar to other novel bacterial topoisomerase inhibitors (NBTIs), intercalating with DNA at the enzyme's active site. nih.gov

Information regarding the binding of this compound to COX enzymes and tubulin is not prevalent in the current body of scientific literature.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Stability

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic behavior of a ligand-protein complex over time. These simulations complement static docking studies by assessing the stability of the predicted binding pose and revealing potential conformational changes in the enzyme or inhibitor. pensoft.net

Theoretical Studies on Biological Interactions (e.g., Iron Chelation, Ribonucleotide Reductase Inhibition)

Theoretical studies explore potential biological activities based on a compound's chemical structure and properties, even in the absence of direct experimental data.

Iron Chelation: The development of iron chelators is an active area of research for diseases associated with iron overload and oxidative stress. nih.gov While certain chemical structures are known to be effective iron chelators, there is currently no significant theoretical or experimental evidence to suggest that the this compound scaffold possesses strong iron-chelating properties.

Ribonucleotide Reductase (RNR) Inhibition: RNRs are essential enzymes for DNA synthesis and repair, making them attractive targets for anticancer therapeutics. nih.gov RNR inhibitors often work by targeting the enzyme's active site or its essential metallo-cofactor. nih.gov At present, the scientific literature does not indicate that benzylpiperidine derivatives are a class of compounds being investigated for RNR inhibition.

Analogues, Derivatives, and Prodrug Strategies

Design and Synthesis of Novel N-Benzylpiperidine Carboxamide and Thiosemicarbazone Derivatives

The synthesis of derivatives based on the N-benzylpiperidine core often involves modifying the functional groups attached to the piperidine (B6355638) ring to explore structure-activity relationships. Carboxamides and thiosemicarbazones are two key classes of derivatives that have been investigated.

N-Benzylpiperidine Carboxamides:

The synthesis of N-benzylpiperidine carboxamide derivatives has been a strategy for developing novel therapeutic agents, particularly cholinesterase inhibitors for potential use in Alzheimer's disease. nih.govnih.govnih.gov A common synthetic approach involves coupling an N-benzylpiperidine amine with a carboxylic acid. For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized by reacting 4-amino-1-benzylpiperidine (B41602) with the indole (B1671886) carboxylic acid in the presence of a coupling agent like carbonyldiimidazole (CDI) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov This method provides the final amide products in high yields. nih.gov

Another general strategy involves a multi-step synthesis starting from 4-piperidinecarboxylic acid. nih.gov This process can include esterification, N-alkylation with a benzyl (B1604629) group, hydrolysis to the carboxylic acid, and subsequent conversion to the amide. nih.gov For example, N-benzyl-4-piperidinecarboxylic acid can be reacted with thionyl chloride to form the acyl chloride, which is then treated with ammonia (B1221849) to yield N-benzyl-4-piperidinecarboxamide. nih.gov

Researchers have also explored replacing the ester linkage in lead compounds with a more metabolically stable amide linker. nih.gov In one study, a series of fifteen N-benzylpiperidine carboxamide derivatives were prepared where the ester in the parent compound was exchanged for an amide, and the indanone moiety was replaced with various aryl and aromatic heterocycles. nih.gov The two most active analogues from this series were 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide, which showed significant inhibitory activity against acetylcholinesterase. nih.gov

Table 1: Examples of Synthesized N-Benzylpiperidine Carboxamide Derivatives and Their Biological Activity

Compound IDDerivative NameSynthesis HighlightsResearch FindingsCitations
6c 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acidSynthesized from 1-(3-chlorobenzyl)piperidin-4-ol and 1H-indole-5-carboxylic acid.Showed the highest inhibitory activity towards butyrylcholinesterase (30.06% inhibition at 10 µM). nih.govnih.gov nih.govnih.gov
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAmide linker replaced the ester from a lead compound.Potent acetylcholinesterase inhibitor with an IC₅₀ value of 0.41 ± 1.25 μM. nih.gov nih.gov
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAmide linker replaced the ester from a lead compound.Acetylcholinesterase inhibitor with an IC₅₀ value of 5.94 ± 1.08 μM. nih.gov nih.gov

Thiosemicarbazone Derivatives:

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. Their synthesis typically involves the condensation reaction between a ketone or aldehyde and a thiosemicarbazide (B42300). researchgate.net In the context of N-benzylpiperidine, a thiosemicarbazone derivative could be synthesized from an appropriate N-benzylpiperidine aldehyde or ketone. For example, N-benzyl-4-piperidinecarboxaldehyde could be reacted with a suitable thiosemicarbazide in an alcoholic solvent, often with an acid catalyst, to yield the corresponding thiosemicarbazone. researchgate.net

The synthesis of the thiosemicarbazide precursors themselves often starts from isothiocyanates, which are reacted with hydrazine (B178648) monohydrate. researchgate.net The design of novel thiosemicarbazones can incorporate various structural motifs to modulate their biological effects. nih.gov

Hybrid Molecule Design Integrating Diverse Pharmacophores

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create compounds with improved affinity and efficacy, potentially acting on multiple targets, which is particularly relevant for complex diseases. nih.govuq.edu.au The N-benzylpiperidine moiety is a valuable scaffold for this strategy. uq.edu.au

One approach has been to combine the N-benzylpiperidine moiety with other heterocyclic structures known for their biological activity, such as 1,3,4-oxadiazole. rsc.org In one study, molecular hybrids were synthesized by linking N-benzylpiperidine with substituted 5-phenyl-1,3,4-oxadiazole. rsc.org The synthesis involved reacting substituted benzoic acids to form hydrazides, which were then cyclized to form the oxadiazole ring. This intermediate was subsequently linked to 4-amino-1-benzylpiperidine to afford the final hybrid molecules. rsc.org

Another example involves creating hybrids of N-benzylpiperidine and phthalimide (B116566) or indole moieties. uq.edu.au These hybrids were designed as multi-target-directed ligands for Alzheimer's disease, aiming to inhibit both cholinesterases and β-amyloid aggregation. uq.edu.au The synthesis connected the N-benzylpiperidine group to the phthalimide or indole group via an alkylamino linker of varying lengths. uq.edu.au The most promising compound from this series, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was a potent butyrylcholinesterase inhibitor and also showed significant β-amyloid anti-aggregation activity. uq.edu.au

The rationale for creating such hybrids is that the resulting molecule may possess the biological activities of both parent fragments, potentially leading to a synergistic effect or a multi-target profile. nih.gov

Isosteric Replacement Strategies (e.g., Sulfur to Selenium)

Isosteric replacement is a key strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to modify pharmacokinetic parameters. nih.govresearchgate.net The replacement of a sulfur atom with a selenium atom in a thioamide or thiosemicarbazone is a classic example of isosterism. nih.govnih.gov

The conversion of a thioamide to a selenoamide can be achieved using various selenating agents. nih.gov Woollins' reagent has been successfully used for the direct selenation of amides to form selenoamides. nih.gov This transformation allows for the investigation of how the larger, more polarizable selenium atom affects the molecule's properties compared to sulfur. nih.govrsc.org

The isosteric exchange of sulfur for selenium has been shown to have several effects:

Electronic Properties : The higher polarizability of selenium can influence the electronic profile of the molecule. nih.gov NMR studies on isosteric pairs have shown that replacing sulfur with selenium can lead to a downfield shift for neighboring protons, indicating a deshielding effect. nih.gov The replacement of the oxygen atom by sulfur or selenium offers a way to modify the polarization of the amide bond. nih.gov

Bonding and Conformation : The introduction of selenium in place of sulfur can strengthen intramolecular chalcogen interactions. nih.govrsc.org This can influence the molecule's preferred conformation, which in turn can affect its binding to a biological target. nih.gov

Biological Activity : The S-to-Se replacement can potentiate biological activity. In one study on thiosemicarbazones, the resulting selenosemicarbazone demonstrated enhanced anticancer efficacy and selectivity. nih.govuq.edu.au This was partly attributed to the greater propensity of the selenium compound's zinc complex to undergo transmetalation with copper in lysosomes. nih.gov This strategy has been proposed as a promising avenue for developing new drugs for conditions like Chagas disease. nih.govresearchgate.net

While the direct synthesis of 1-benzylpiperidine-3-carboSELENoamide has not been explicitly detailed in the reviewed literature, the established methods for converting thioamides to selenoamides provide a clear strategic pathway for creating such an analogue. nih.gov This modification represents a rational approach to modulate the biological and physicochemical properties of the parent carbothioamide compound.

Advanced Characterization and Computational Chemistry

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

While specific experimental spectra for 1-Benzylpiperidine-3-carbothioamide are not widely published, the structural confirmation of this and closely related compounds typically employs a suite of spectroscopic and spectrometric methods. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, which is crucial for its characterization. bldpharm.combldpharm.com The expected spectral features can be inferred from the analysis of analogous structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, a related benzofuroxan (B160326) derivative displays key peaks for the NO₂ group at 1550 cm⁻¹, the furoxan ring at 1633 cm⁻¹, and the N₃ group at 2102 cm⁻¹. mdpi.com For this compound, one would anticipate signals corresponding to C=S (thioamide) stretching, C-N stretching, and vibrations from the aromatic benzyl (B1604629) group and the saturated piperidine (B6355638) ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene (B151609) ring in the benzyl group would lead to characteristic absorption bands in the UV region, typically around 254-265 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the methylene (B1212753) protons of the benzyl group (CH₂), and the protons on the piperidine ring. researchgate.net The chemical shifts and coupling patterns of the piperidine protons would be complex due to their diastereotopic nature and would provide information about the conformation of the ring.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct resonances for each unique carbon atom. For a related benzofuroxan derivative, ¹³C-NMR signals were observed at 148.15, 143.18, 126.89, 126.49, 123.32, 107.01, 64.01, and 52.77 ppm. mdpi.com For this compound, one would expect to see signals for the aromatic carbons, the benzylic CH₂ carbon, the carbons of the piperidine ring, and the thioamide carbon (C=S), which would appear at a characteristic downfield shift.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are used to determine the exact mass of the molecule and to study its fragmentation pattern, further confirming its structure. LC-MS/MS methods are particularly valuable for separating complex mixtures and providing sensitive detection, as demonstrated in the analysis of piperine (B192125) analogs. nih.gov

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

TechniqueFunctional Group / ProtonsExpected Chemical Shift / Wavenumber
FTIR C=S (Thioamide)~1100-1300 cm⁻¹
N-H (Amide)~3100-3300 cm⁻¹
C-H (Aromatic)~3000-3100 cm⁻¹
C-H (Aliphatic)~2850-2950 cm⁻¹
¹H-NMR Aromatic (C₆H₅)~7.2 - 7.4 ppm
Benzyl (CH₂)~3.5 ppm
Piperidine Ring~1.5 - 3.0 ppm
Amide (NH₂)~7.5 - 8.5 ppm
¹³C-NMR C=S (Thioamide)~190 - 210 ppm
Aromatic (C₆H₅)~125 - 140 ppm
Benzyl (CH₂)~60 - 65 ppm
Piperidine Ring~20 - 60 ppm

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. For t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, a related compound, XRD analysis revealed a monoclinic crystal system with the space group P1 21/c 1. researchgate.net This study confirmed that the piperidine ring adopts a chair conformation, a common low-energy arrangement for such six-membered rings. researchgate.net

Similarly, the crystal structure of N-phenylpiperidine-1-carbothioamide, which shares the piperidine and thioamide moieties, was determined to be monoclinic with space group P2₁/n. nih.gov In this structure, the crystal packing is stabilized by intermolecular N—H⋯S hydrogen bonds. nih.gov For this compound, an XRD study would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperidine ring and the orientation of the benzyl and carbothioamide substituents, as well as intermolecular interactions like hydrogen bonding that dictate the crystal packing.

The table below shows crystallographic data for a related piperidine compound, giving an indication of the type of data obtained from an X-ray diffraction study. researchgate.net

ParameterValue (for t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime)
Formula C₂₄H₂₄N₂O
Crystal System Monoclinic
Space Group P1 21/c 1
a (Å) 19.5024(9)
b (Å) 8.7503(4)
c (Å) 11.6500(6)
β (˚) 100.846(2)
Volume (ų) 1952.58(16)
Z 4

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. mdpi.comepstem.net These methods can predict molecular geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data.

Density Functional Theory (DFT): DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311++G(d,p) or 6-31G(d,p), can be used to optimize the molecular geometry of this compound in the gas phase. mdpi.comaun.edu.eg This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography if available. aun.edu.eg Furthermore, DFT calculations can be used to compute theoretical vibrational frequencies (IR spectra) and NMR chemical shifts, which aids in the assignment of experimental spectra. epstem.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge distribution within the molecule by calculating the atomic charges on each atom. In a study of 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide, calculations showed that the sulfur and nitrogen atoms carry significant negative charges, identifying them as potential sites for metal coordination. semanticscholar.org A similar NBO analysis of this compound would likely show significant negative charges on the nitrogen and sulfur atoms of the thioamide group, highlighting their roles in potential intermolecular interactions.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule. epstem.net

In Silico Prediction of Relevant Pharmacological Parameters

Computational, or in silico, methods are widely used in drug discovery to predict the pharmacokinetic properties of a compound before it is synthesized. These predictions help to prioritize candidates and reduce the need for extensive animal testing.

Blood-Brain Barrier (BBB) Permeability: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. In silico models can predict BBB permeability, often expressed as a logBB value. nih.gov These models use calculated molecular descriptors such as polar surface area (PSA), pKa, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov The permeability of piperine and its analogs has been successfully predicted using such models and corroborated with in vitro data. nih.gov For this compound, these predictive models would be used to estimate its potential to enter the brain.

Drug-Likeness: "Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. A common tool for this is Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors.

The table below provides a predicted profile for this compound based on its structure and general predictive rules.

ParameterPredicted Value/AdherenceSignificance
Molecular Weight 234.36 g/mol Adheres to Lipinski's Rule (< 500)
logP (Lipophilicity) Predicted to be moderateInfluences absorption and distribution
Hydrogen Bond Donors 2 (from the NH₂ group)Adheres to Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2 (N from piperidine, S from thioamide)Adheres to Lipinski's Rule (≤ 10)
Polar Surface Area (PSA) Estimated to be moderateInfluences membrane permeability
Blood-Brain Barrier Permeability Prediction would depend on specific model calculations nih.govKey for CNS-acting drugs nih.gov

Future Directions and Translational Research Potential

Identification of Novel Molecular Targets for 1-Benzylpiperidine-3-carbothioamide

The unique structural amalgamation within this compound suggests a potential to interact with a diverse array of biological targets. Future research should prioritize the elucidation of these molecular partners to unlock its full therapeutic potential.

One promising avenue of investigation is in the realm of oncology. Studies on structurally related N-arylpiperidine-3-carboxamide derivatives have demonstrated their ability to induce a senescence-like phenotype in human melanoma cells, thereby exhibiting remarkable antiproliferative activity. nih.govacs.org This suggests that this compound could similarly target pathways involved in cell cycle regulation and cellular senescence. The thioamide moiety, in particular, may offer unique interactions with target proteins that differ from its carboxamide analogue.

Furthermore, the broader class of thioamide-containing small molecules has been shown to target a range of proteins implicated in various diseases. These include kinases and histone methyltransferase ASH1L, which are critical targets in cancer therapeutics. nih.govnih.gov A comprehensive screening of this compound against panels of kinases and epigenetic modulators could reveal novel and potent inhibitory activities.

Table 1: Potential Molecular Target Classes for this compound Based on Structurally Related Compounds

Target Class Rationale Potential Therapeutic Area
Cell Cycle Regulators Analogous piperidine-3-carboxamides induce senescence in melanoma cells. nih.govacs.org Cancer (e.g., Melanoma)
Kinases Thioamide moieties are present in known kinase inhibitors. nih.govnih.gov Cancer, Inflammatory Diseases
Histone Methyltransferases ASH1L is a known target for some thioamide-containing molecules. nih.govnih.gov Cancer
Cholinesterases (AChE/BChE) The N-benzylpiperidine scaffold is a core component of many cholinesterase inhibitors. nih.gov Neurodegenerative Diseases

| Monoamine Oxidases (MAO) | N-benzylpiperidine derivatives have shown inhibitory activity against MAO. | Neurodegenerative Diseases |

Development of Multi-Target Directed Ligands

The multifactorial nature of diseases such as Alzheimer's and Parkinson's has spurred the development of multi-target directed ligands (MTDLs) as a more effective therapeutic strategy. The N-benzylpiperidine scaffold is a cornerstone in the design of such ligands, particularly for neurodegenerative disorders. nih.gov Derivatives of this scaffold have been engineered to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic hypothesis of Alzheimer's disease. researchgate.net

Future research could strategically employ this compound as a foundational structure for novel MTDLs. The carbothioamide group can be systematically modified to fine-tune its binding affinity and selectivity for various targets. For instance, by combining the N-benzylpiperidine core, known to interact with the catalytic and peripheral anionic sites of cholinesterases, with a thioamide moiety that could potentially interact with other targets like monoamine oxidases (MAO) or β-secretase (BACE1), it may be possible to create a single molecule that modulates multiple pathways in neurodegeneration.

Optimization Strategies for Enhanced Potency and Selectivity

A critical step in translating a promising compound into a viable therapeutic is the optimization of its potency and selectivity. For this compound, several strategies can be envisioned.

Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies: The thioamide group is a bioisostere of the more common amide bond, offering distinct properties. nih.govdrughunter.com Thioamides are typically stronger hydrogen bond donors but weaker acceptors than their amide counterparts. nih.gov This can lead to altered binding interactions with target proteins. Systematic SAR studies, where the thioamide is replaced with other amide bioisosteres (e.g., triazoles, oxadiazoles), could provide valuable insights into the optimal interactions for a given target.

Substituent Modification: The potency and selectivity of N-benzylpiperidine derivatives are often fine-tuned by adding substituents to the benzyl (B1604629) ring or the piperidine (B6355638) ring. For example, in the context of cholinesterase inhibitors, substitutions on the benzyl ring of N-benzylpiperidine amides have been shown to modulate inhibitory activity against BuChE. researchgate.net Similar systematic modifications to this compound could be explored to enhance its activity against newly identified targets.

Table 2: Potential Optimization Strategies for this compound

Strategy Approach Desired Outcome
Bioisosteric Replacement Replace the carbothioamide with other amide isosteres (e.g., reversed amide, triazole). nih.gov Improved metabolic stability, altered target binding, and enhanced pharmacokinetic profile. drughunter.com
Aromatic Substitution Introduce electron-donating or electron-withdrawing groups on the benzyl ring. Increased potency and selectivity for the target protein.
Piperidine Ring Modification Introduce substituents on the piperidine ring to explore new binding pockets. Enhanced binding affinity and modulation of physicochemical properties.

| Stereochemical Analysis | Synthesize and evaluate individual enantiomers of chiral derivatives. | Identification of the more active stereoisomer and reduction of potential off-target effects. |

Exploration of New Preclinical Therapeutic Applications

Based on the potential molecular targets and the activities of structurally similar compounds, this compound could be investigated in a range of preclinical models for various therapeutic applications.

Anticancer Therapy: Given the findings that related piperidine-3-carboxamides are effective against melanoma cells, a primary area for preclinical evaluation would be in various cancer models. nih.govacs.org In vivo studies in xenograft models of melanoma and other solid tumors could validate the anticancer potential of this compound.

Neurodegenerative Diseases: The prevalence of the N-benzylpiperidine scaffold in drugs targeting neurodegenerative diseases makes this a logical therapeutic area to explore. nih.gov Preclinical models of Alzheimer's disease could be used to assess the ability of this compound derivatives to improve cognitive deficits, potentially through a multi-target mechanism involving cholinesterase and/or MAO inhibition.

Antimicrobial Applications: Thioamide-containing compounds have demonstrated a broad spectrum of antimicrobial activities. nih.govnih.gov Therefore, screening this compound against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial applications.

Q & A

Q. What are the recommended safety protocols for handling 1-Benzylpiperidine-3-carbothioamide in laboratory settings?

Answer:

  • Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical consultation .
  • Ingestion: Rinse the mouth (if conscious) and consult a physician. Avoid inducing vomiting without professional guidance .
  • General Handling: Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Ensure proper ventilation and avoid ignition sources due to potential flammability .
  • Toxicity Note: Toxicological data are limited; assume acute toxicity and prioritize containment during spills .

Q. How can researchers optimize the synthesis of this compound?

Answer:

  • Route Selection: Explore one-step synthetic pathways using piperidine derivatives and benzyl thioamide precursors. Computational tools like PubChem’s structure-based predictions can guide precursor selection .
  • Reaction Conditions: Optimize temperature (e.g., 50–80°C), solvent polarity (e.g., DMF or THF), and catalyst use (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC or HPLC .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via NMR and mass spectrometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Answer:

  • Docking Tools: Use AutoDock Vina for molecular docking. Key parameters: exhaustiveness = 8, grid box centered on the active site, and Lamarckian genetic algorithm for conformational sampling .
  • Scoring Function: Prioritize the Vinardo scoring function for ligand-receptor interactions, validated for piperidine derivatives. Compare results with MM/GBSA free-energy calculations .
  • Validation: Cross-reference docking poses with X-ray crystallography or cryo-EM data (if available). Perform MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Answer:

  • Data Harmonization: Compare experimental models (e.g., in vitro vs. in vivo), dosage ranges, and exposure durations. Note that acute toxicity may differ from chronic effects .
  • Mechanistic Studies: Conduct Ames tests (mutagenicity), MTT assays (cell viability), and zebrafish embryo toxicity assays. Correlate results with structural analogs (e.g., benzylpiperidine carboxylates) .
  • Meta-Analysis: Use databases like PubChem and ECHA to aggregate historical data. Apply QSAR models to predict untested endpoints (e.g., hepatotoxicity) .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

Answer:

  • In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
  • In Vivo PK Studies: Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals. Non-compartmental analysis (NCA) for AUC, Cmax, and t1/2.
  • Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) and isotopic labeling to trace metabolic pathways (e.g., CYP450-mediated oxidation) .

Q. How can structural modifications of this compound enhance its selectivity for neurological targets?

Answer:

  • SAR Analysis: Modify the benzyl group (e.g., para-substituted halogens) or piperidine ring (e.g., N-alkylation). Test affinity via radioligand binding assays (e.g., σ1 receptor) .
  • Bioisosteric Replacement: Replace the thioamide group with carboxamide or sulfonamide moieties. Compare potency in functional assays (e.g., calcium flux in neuronal cells) .
  • Blood-Brain Barrier (BBB) Penetration: Predict logP and PSA using ChemAxon software. Validate with in situ perfusion models in rodents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.